

Foundational Principles: Understanding the Molecular Environment

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Compound of Interest

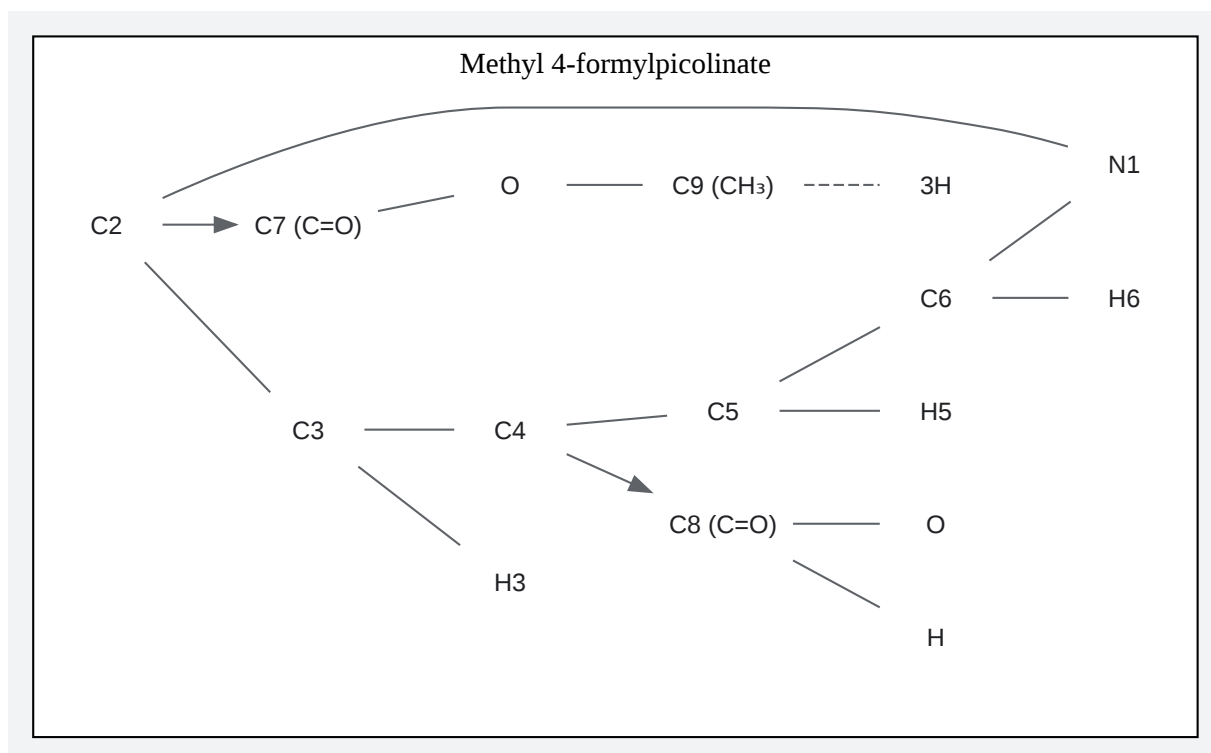
Compound Name: Methyl 4-formylpicolinate

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Methyl 4-formylpicolinate possesses a unique electronic landscape that dictates its NMR signature. The structure comprises a pyridine ring, an electron-deficient aromatic system due to the electronegative nitrogen atom, which is further substituted with two electron-withdrawing groups: a methyl ester at the C2 position and a formyl (aldehyde) group at the C4 position.^[1] These features combine to significantly deshield the ring protons and carbons, shifting their resonances to higher chemical shift (δ) values (downfield) compared to benzene.^{[1][2]}

The interpretation of the spectra hinges on understanding these electronic influences and the through-bond scalar (J) couplings between adjacent nuclei, which reveal the connectivity of the molecular framework.^{[1][3]}



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Caption: Structure of **Methyl 4-formylpicolinate** with atom numbering for NMR assignment.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum is the cornerstone for initial structural verification. The chemical shifts of the pyridine ring's α-protons (C2, C6) are typically the most deshielded, appearing furthest downfield (δ 8.5-8.8 ppm) due to their proximity to the nitrogen atom.^[1] The presence of the formyl and ester groups will further modulate these values.

Key Proton Environments and Expected Resonances:

- **Aldehyde Proton (-CHO):** The proton attached to the aldehyde carbonyl is exceptionally deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the

C=O bond.[4][5] This signal is expected to be the furthest downfield, appearing as a sharp singlet in the δ 9.9-10.1 ppm range.[3][5][6]

- Pyridine Ring Protons:
 - H6: This proton is in the α -position to the ring nitrogen, making it highly deshielded. It will appear as a doublet due to ortho-coupling with H5. Expected chemical shift is δ ~8.9 ppm.
 - H3: Positioned between two powerful electron-withdrawing groups (ester at C2, aldehyde at C4), this proton will be significantly deshielded. It will appear as a doublet from ortho-coupling to H5. Expected chemical shift is δ ~8.4 ppm.
 - H5: This proton is ortho to the aldehyde group and meta to the ester. It will be split into a doublet of doublets by H6 (ortho-coupling) and H3 (para-coupling, though often unresolved). Expected chemical shift is δ ~8.1 ppm.
- Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group will appear as a distinct singlet. Its chemical shift is influenced by the ester functionality and the aromatic ring. Expected resonance is δ ~4.0 ppm.

Summary of Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H (aldehyde)	9.9 - 10.1	Singlet (s)	-	1H
H6	~8.9	Doublet (d)	³ J \approx 4-6	1H
H3	~8.4	Doublet (d)	⁵ J \approx 0-1 (often unresolved)	1H
H5	~8.1	Doublet of Doublets (dd)	³ J \approx 4-6, ⁵ J \approx 0-1	1H
-OCH ₃	~4.0	Singlet (s)	-	3H

Note: Precise chemical shifts are solvent-dependent. The coupling pattern between H3 and H5 is a para-coupling (5J), which is typically very small (0-1 Hz) and may not be resolved, causing the H3 signal to appear as a sharp singlet or a very narrow doublet.

^{13}C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum provides complementary information, confirming the number of unique carbon environments and the presence of key functional groups.^[1] Due to the low natural abundance of ^{13}C , these experiments are less sensitive than ^1H NMR.

Key Carbon Environments and Expected Resonances:

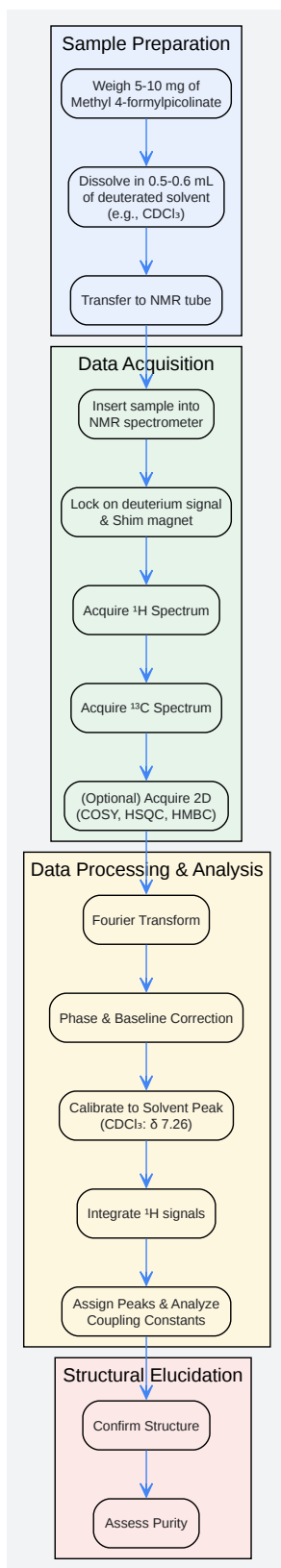
- Carbonyl Carbons ($\text{C}=\text{O}$): These are the most deshielded carbons in the molecule.
 - Aldehyde Carbonyl: Typically resonates in the δ 190-200 ppm range.^[5]
 - Ester Carbonyl: Resonates slightly upfield from the aldehyde, in the δ 164-166 ppm range.
- Pyridine Ring Carbons: The chemical shifts are heavily influenced by the nitrogen and the attached substituents.
 - C2 & C4: These carbons, bearing the electron-withdrawing substituents, will be significantly deshielded.
 - C6: The α -carbon adjacent to nitrogen is also strongly deshielded.
 - C3 & C5: These carbons are generally found at higher field (more shielded) relative to the other ring carbons.
- Methyl Carbon ($-\text{OCH}_3$): This aliphatic carbon is the most shielded, appearing furthest upfield in the δ 52-54 ppm range.^[7]

Summary of Predicted ^{13}C NMR Data (101 MHz, CDCl_3)

Carbon Assignment	Predicted δ (ppm)
C (aldehyde)	190 - 192
C (ester)	164 - 166
C4	152 - 154
C2	150 - 152
C6	148 - 150
C5	128 - 130
C3	125 - 127
-OCH ₃	52 - 54

Experimental Protocols: Ensuring Data Integrity

A self-validating protocol is essential for obtaining high-quality, reproducible NMR data.



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Caption: Standard workflow for NMR analysis from sample preparation to structural confirmation.

Step-by-Step Methodology for Sample Preparation:

- Sample Weighing: Accurately weigh 5-10 mg of **methyl 4-formylpicolinate**.
- Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl_3) is a common first choice. Ensure the solvent is of high purity to minimize interfering signals.^{[8][9]} The residual protonated solvent peak (CHCl_3 in CDCl_3) appears at δ 7.26 ppm and can be used for spectral calibration.^[7]
- Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent directly in a clean vial.
- Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
- Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single pulse (e.g., 'zg30').
 - Spectral Width: ~16 ppm (from -2 to 14 ppm).
 - Number of Scans: 8-16, depending on concentration.
 - Relaxation Delay (D1): 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
 - Spectral Width: ~240 ppm (from -10 to 230 ppm).

- Number of Scans: 1024 or higher, due to lower sensitivity.
- Relaxation Delay (D1): 2 seconds.

Advanced 2D NMR for Unambiguous Assignment

For complex analogues or to definitively confirm assignments, 2D NMR experiments are invaluable.^[1]

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton (^1H - ^1H) coupling networks. For **methyl 4-formylpicolinate**, a cross-peak between the signals at $\delta \sim 8.9$ (H6) and $\delta \sim 8.1$ (H5) would be expected, confirming their ortho-relationship.
- HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbons (C3, C5, C6, and the $-\text{OCH}_3$ carbon).
- HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It is critical for assigning quaternary (non-protonated) carbons. Key expected correlations include:
 - The aldehyde proton ($\delta \sim 10.0$ ppm) to C4 and C5.
 - The methyl protons ($\delta \sim 4.0$ ppm) to the ester carbonyl carbon ($\delta \sim 165$ ppm) and C2.
 - H3 to C2, C4, and the ester carbonyl.

By systematically applying these 1D and 2D NMR techniques, researchers can achieve a complete and validated structural assignment of **methyl 4-formylpicolinate**, ensuring the integrity of their chemical entities for downstream applications.

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